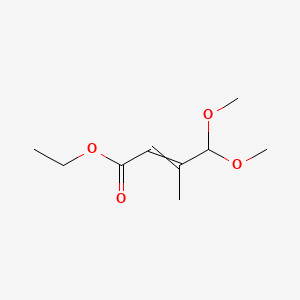![molecular formula C13H18N2O B8341906 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol](/img/structure/B8341906.png)
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol
Overview
Description
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol is a chemical compound with a unique structure that combines a benzimidazole core with a hydroxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol typically involves the reaction of 5,6-dimethylbenzimidazole with 4-hydroxybutyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxybutyl side chain may facilitate binding to biological molecules, while the benzimidazole core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(4-Hydroxybutyl)-benzimidazole
- 5,6-Dimethylbenzimidazole
- 4-Hydroxybutyl-benzimidazole
Comparison: 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol is unique due to the presence of both the hydroxybutyl side chain and the dimethyl groups on the benzimidazole core This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzimidazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C13H18N2O/c1-10-7-12-13(8-11(10)2)15(9-14-12)5-3-4-6-16/h7-9,16H,3-6H2,1-2H3 |
InChI Key |
GLSCDWZLHHFPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
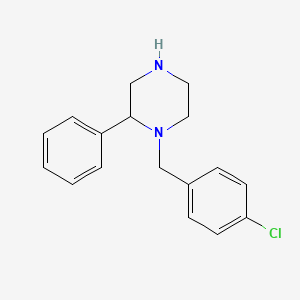
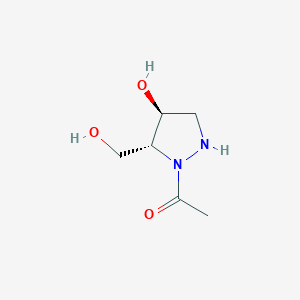

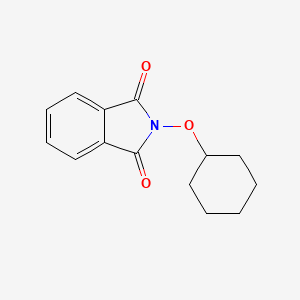
![N,N-diethyl-N''-n-butyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B8341847.png)
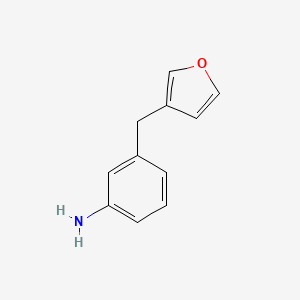
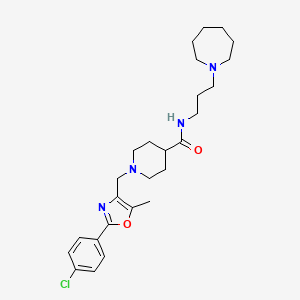
![Ethyl 2-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B8341872.png)
![6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8341876.png)

![[(4-Fluoro-benzenesulfonyl)-isobutyl-amino]-acetic acid](/img/structure/B8341893.png)
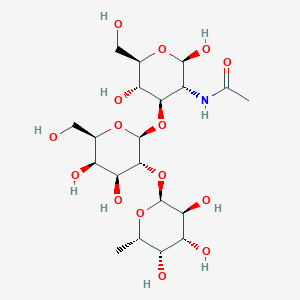
![2-[3-(3-Iodophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B8341908.png)
